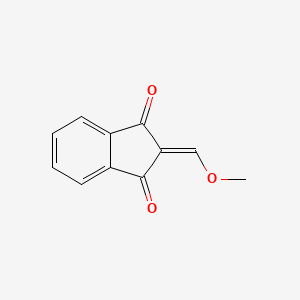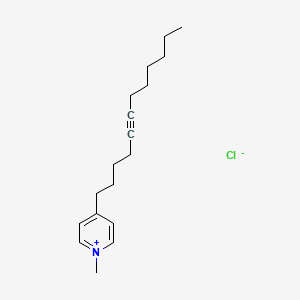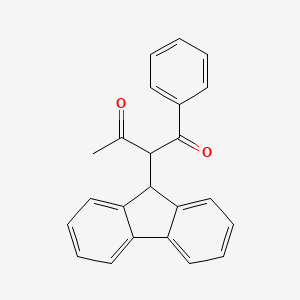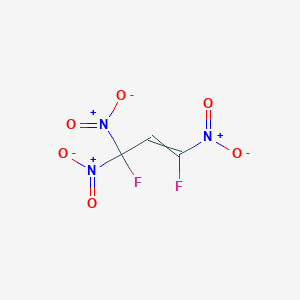
1,3-Difluoro-1,3,3-trinitroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-1,3,3-trinitroprop-1-ene is an organic compound with the molecular formula C₃HF₂N₃O₆ It is characterized by the presence of two fluorine atoms and three nitro groups attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-1,3,3-trinitroprop-1-ene typically involves the nitration of fluorinated precursors. One common method is the reaction of 1,3-difluoropropene with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-1,3,3-trinitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted propene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-1,3,3-trinitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-1,3,3-trinitroprop-1-ene involves its interaction with molecular targets through its nitro and fluorine groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with chlorine atoms instead of fluorine.
2,3,3,3-Tetrafluoroprop-1-ene: Contains additional fluorine atoms.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Highly fluorinated analog.
Uniqueness
1,3-Difluoro-1,3,3-trinitroprop-1-ene is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical reactivity and potential applications. Its specific arrangement of functional groups allows for unique interactions and reactions not observed in its analogs.
Eigenschaften
CAS-Nummer |
113689-60-4 |
|---|---|
Molekularformel |
C3HF2N3O6 |
Molekulargewicht |
213.05 g/mol |
IUPAC-Name |
1,3-difluoro-1,3,3-trinitroprop-1-ene |
InChI |
InChI=1S/C3HF2N3O6/c4-2(6(9)10)1-3(5,7(11)12)8(13)14/h1H |
InChI-Schlüssel |
WPVKZEREDNAUNX-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

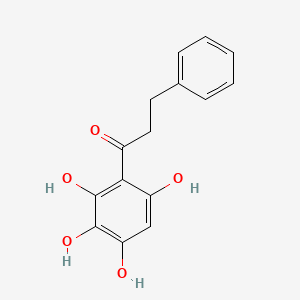
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
